molecular formula C16H26BF2NO4 B8187915 5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester

5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester

Cat. No.: B8187915
M. Wt: 345.2 g/mol
InChI Key: JIPLNRBUWHPBDG-UHFFFAOYSA-N
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Description

5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in various fields of chemistry and biology. This compound is characterized by its unique spirocyclic structure, which includes a boronic acid pinacol ester moiety. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester typically involves the formation of the spirocyclic structure followed by the introduction of the boronic acid pinacol ester group. One common method involves the reaction of a suitable amine with a difluorocyclopropane derivative under basic conditions to form the spirocyclic intermediate. This intermediate is then treated with a boronic acid derivative in the presence of a palladium catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester primarily involves its ability to form stable complexes with various nucleophiles. The boronic acid group can interact with diols, amines, and other nucleophiles to form reversible covalent bonds. This property is particularly useful in dynamic covalent chemistry and the design of responsive materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester is unique due to its spirocyclic structure and the presence of both difluoro and boronic acid pinacol ester groups. This combination of features imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 2,2-difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.3]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BF2NO4/c1-12(2,3)22-11(21)20-8-15(9-20)10(16(15,18)19)17-23-13(4,5)14(6,7)24-17/h10H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPLNRBUWHPBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3(C2(F)F)CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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